Structural Differentiator: Benzamide Core vs. Piperidine-4-Carboxamide Core in BT-PSP Series
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide incorporates a benzamide core (Ar–C(=O)–NH–Ar'), whereas the vast majority of published benzothiazole-phenylsulfonyl-piperidine (BT-PSP) analogs—including the potent FAAH inhibitor 16j (IC50 = 2 nM, human FAAH) and the NAPE-PLD activator VU534 (EC50 = 0.30 µM mouse, 0.93 µM human)—utilize a piperidine-4-carboxamide core (piperidine–C(=O)–NH–Ar') [1]. This scaffold switch relocates the sulfonyl-piperidine attachment point from the benzothiazole side to the benzamide side of the molecule, creating a distinct pharmacophoric arrangement that cannot be replicated by piperidine-4-carboxamide analogs .
| Evidence Dimension | Core scaffold architecture (amide linkage type and sulfonyl placement) |
|---|---|
| Target Compound Data | Benzamide scaffold with piperidin-1-ylsulfonyl group attached to the benzamide phenyl ring |
| Comparator Or Baseline | Compound 16j: piperidine-4-carboxamide scaffold with thiophene-2-sulfonyl on piperidine nitrogen; VU534: piperidine-4-carboxamide scaffold with varied sulfonyl groups |
| Quantified Difference | Structural scaffold switch: benzamide vs. piperidine-4-carboxamide; sulfonyl group relocated from piperidine nitrogen (comparators) to benzamide para position (target) |
| Conditions | 2D and 3D structural comparison based on published patent and journal data |
Why This Matters
Procurement decisions based solely on benzothiazole-phenylsulfonyl-piperidine class membership risk acquiring a compound with fundamentally different target engagement due to scaffold divergence; users must verify that the specific scaffold matches experimental requirements.
- [1] Wang X, Sarris K, Kage K, et al. Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors. J Med Chem. 2009;52(1):170-80. PMID: 19072118. View Source
